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Abstract: This document provides a comprehensive guide for the generation and validation of a
GPR56 (also known as ADGRG1) knockout mouse model. GPR56 is an adhesion G protein-
coupled receptor (GPCR) critical for various biological processes, including brain development,
myelination, and immune regulation.[1][2][3] Mutations in GPR56 are associated with human
cortical malformations, highlighting the importance of in vivo models to dissect its function.[3][4]
[5] These protocols detail two primary methods for gene targeting—CRISPR/Cas9-mediated
knockout and homologous recombination—followed by essential validation techniques and a
summary of expected phenotypes.

Part 1: GPR56 Signhaling Pathways

GPR56 is involved in diverse signaling cascades that are often cell-type specific. Its ligands
include tissue transglutaminase (TG2) and collagen IlI.[6] A predominant signaling axis involves
its coupling to Gal12/13 proteins, which activates the RhoA pathway, influencing processes like
neuronal migration and oligodendrocyte proliferation.[3][7][8] Other implicated pathways
include those mediated by Gag/11, PKCa, and NF-kB.[6][9] Understanding these pathways is
crucial for interpreting the phenotypic consequences of a GPR56 knockout.
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Caption: GPR56 signaling pathways.

Part 2: Generation of GPR56 Knockout Mice
Method 1: CRISPR/Cas9-Mediated Knockout (Preferred)

The CRISPR/Cas9 system is a versatile, efficient, and rapid method for generating knockout
mice by introducing insertion/deletion (indel) mutations that lead to frameshifts and premature
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stop codons.[10][11]
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Caption: CRISPR/Cas9 knockout mouse generation workflow.
Experimental Protocol:

» Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the Gpr56
gene to maximize the likelihood of generating a null allele. Use online design tools (e.g.,
CHOPCHOP, Benchling) to identify gRNAs with high on-target scores and low off-target
potential.

o Reagent Preparation: Synthesize the designed gRNAs and obtain high-quality Cas9 mRNA
or protein.

e Microinjection: Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/uL) and
gRNAs (e.g., 50 ng/uL each). Microinject the mix directly into the cytoplasm or pronucleus of
fertilized mouse zygotes (e.g., from C57BL/6J strain).[11]

o Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant
surrogate female mice.

o Founder Screening: After birth, obtain tail biopsies from the resulting pups (FO generation).
Extract genomic DNA and perform PCR followed by Sanger sequencing or TIDE/ICE
analysis to identify founders carrying indel mutations.

e Germline Transmission: Breed founder mice with desired mutations to wild-type mice to test
for germline transmission.

o Colony Establishment: Genotype the F1 offspring to identify heterozygotes. Intercross F1
heterozygotes to generate wild-type (+/+), heterozygous (+/-), and homozygous (-/-)
knockout mice for experimental use.
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Method 2: Homologous Recombination in Embryonic
Stem (ES) Cells (Traditional)

This classic method involves replacing a critical exon of the Gpr56 gene with a selection
cassette (e.g., Neomycin resistance) in mouse ES cells.[12][13][14]

Click to download full resolution via product page

Caption: Homologous recombination workflow.

Experimental Protocol:

e Targeting Vector Construction: Design a vector containing 5' and 3' homology arms
corresponding to the Gpr56 genomic locus, flanking a positive selection cassette (e.g., neo).
A negative selection marker (e.g., TK) can be placed outside the homology arms to select
against random integration.[13][15]

e ES Cell Culture and Transfection: Culture mouse ES cells (e.g., from a 129/Sv strain) and
introduce the linearized targeting vector via electroporation.[16]

o Selection and Screening: Select for successfully transfected cells using an antibiotic (e.g.,
G418 for neo resistance). Screen resistant clones by Southern blot or long-range PCR to
identify those with the correct homologous recombination event.

o Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a different
mouse strain (e.g., C57BL/6J).[15]

o Generation of Chimeras: Transfer the injected blastocysts into pseudopregnant females. The
resulting chimeric pups will have a mixed coat color, indicating contributions from both the
ES cells and the host blastocyst.

o Germline Transmission: Breed high-percentage male chimeras with wild-type females (e.g.,
C57BL/6J). Offspring with a coat color derived from the ES cell line carry the targeted allele.
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o Colony Establishment: Genotype offspring to identify heterozygotes and establish the colony
as described for the CRISPR method.

Part 3: Validation of GPR56 Knockout
Protocol 3.1: Genotyping by PCR

A three-primer PCR strategy is commonly used to distinguish between wild-type, heterozygous,
and homozygous knockout alleles in a single reaction.

Protocol:

e Genomic DNA Extraction:

[¢]

Collect a small tail tip or ear punch (~2 mm) from each mouse.

[e]

Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.[17]

[e]

Inactivate Proteinase K by heating at 95°C for 10 minutes.

o

Use the crude lysate directly or purify the DNA.
e Primer Design:
o Forward Primer 1 (WT/KO): Binds upstream of the targeted region.
o Reverse Primer 1 (WT): Binds within the deleted region (will only amplify the WT allele).

o Reverse Primer 2 (KO): Binds within the inserted cassette (for HR) or is used with Forward
1 to show a size shift (for CRISPR indels). For GPR56, specific primers can be designed
based on the knockout strategy.[18]

e PCR Reaction Mix (25 pL):

o

5x PCR Buffer: 5 pL

[¢]

10 mM dNTPs: 0.5 pL

[¢]

Forward Primer (10 uM): 1 pL
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[e]

WT Reverse Primer (10 uM): 0.5 pL

(¢]

KO Reverse Primer (10 uM): 0.5 pL

[¢]

Taq DNA Polymerase: 0.25 uL

[¢]

Genomic DNA: 1-2 uL

[e]

Nuclease-free water: to 25 pL

e PCR Cycling Conditions:
o Initial Denaturation: 94°C for 3 min
o 35 Cycles:
= Denaturation: 94°C for 30 sec
» Annealing: 60°C for 30 sec (optimize as needed)
» Extension: 72°C for 1 min
o Final Extension: 72°C for 5 min
o Gel Electrophoresis: Run PCR products on a 1.5-2% agarose gel. Expected results:
o Wild-type (+/+): One band (WT product).
o Heterozygous (+/-): Two bands (WT and KO products).

o Homozygous (-/-): One band (KO product).

Protocol 3.2: Confirmation of Protein Loss by Western
Blot

This protocol verifies the absence of GPR56 protein in knockout tissues.

Protocol:
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e Protein Extraction: Homogenize brain or other relevant tissue from WT, heterozygous, and
KO mice in RIPA lysis buffer with protease inhibitors.

» Quantification: Determine protein concentration using a BCA or Bradford assay.

e SDS-PAGE: Load 20-40 ug of protein per lane onto an SDS-polyacrylamide gel.

o Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

e Blocking and Antibody Incubation:
o Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
o Incubate overnight at 4°C with a validated primary antibody against GPR56.
o Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

o Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. A
loading control (e.g., B-actin or GAPDH) is essential.

o Expected Results: A specific band for GPR56 should be present in WT and heterozygous
samples (with reduced intensity in the latter) and completely absent in homozygous knockout
samples.[19][20]

Protocol 3.3: Immunohistochemistry (IHC) /
Immunofluorescence (IF)

IHC/IF confirms the absence of GPR56 protein in its native cellular location.
Protocol:

o Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brain.
Cryoprotect in 30% sucrose before embedding in OCT and sectioning on a cryostat.[5]

o Antigen Retrieval: If necessary, perform heat-induced epitope retrieval (e.g., in citrate buffer).

e Staining:
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Permeabilize sections with Triton X-100 and block with serum.

[e]

o

Incubate with a validated primary GPR56 antibody overnight at 4°C.

[¢]

Incubate with a fluorescently-labeled secondary antibody.

Counterstain with DAPI to visualize nuclei.

[¢]

e Imaging: Mount coverslips and image using a confocal or fluorescence microscope.

o Expected Results: GPR56-specific staining should be observed in expected cell types and
regions in WT mice but should be absent in knockout mice.[5][21]

Part 4: Phenotypic Analysis and Data

GPR56 knockout mice exhibit several well-characterized phenotypes, primarily related to the
central nervous system. Histological analysis of GPR56 knockout mouse brains reveals
neuronal overmigration, a key feature of cobblestone lissencephaly.[5]

Key Phenotypes:

» Cortical Malformation: GPR56 knockout mice display defects in cortical lamination,
recapitulating the bilateral frontoparietal polymicrogyria (BFPP) seen in humans.[4][5]

o Hypomyelination: Loss of GPR56 leads to hypomyelination in the central nervous system,
with a reduced number of mature oligodendrocytes and myelinated axons.[3][19]

» Reduced Oligodendrocyte Precursor Cell (OPC) Proliferation: GPR56 regulates the
proliferation of OPCs, and its absence causes these cells to prematurely exit the cell cycle.
[31[19]

Quantitative Phenotypic Data

The following tables summarize quantitative data reported in studies of GPR56 knockout mice.

Table 1: Serum and Muscle Phenotypes in GPR56 Knockout Mice
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P t Wild-T (WT) GPRS6 P-val

arameter ild-Type -value
oL Knockout (-I-)

Serum

Creatine ~150 U/L ~250 U/L P =0.012

Kinase (CK)

Reference

[22]

Data are representative values showing a slight but significant elevation in serum CK levels in

knockout mice.

Table 2: Baseline Blood Chemistry in Conditional GPR56CD-KO Mice

Parameter Control (Con) GPR56CD-KO P-value Reference
Blood pH 7.19 £0.01 7.21 £0.01 NS [23]
Blood HCOs~

16.8+1.1 17.4+05 NS [23]
(mmol/L)
Blood Na*

144 +0 143+ 0 NS [23]
(mmol/L)
Blood K+

43+0.1 43+0.1 NS [23]
(mmol/L)

Data from a collecting duct-specific knockout model show no significant baseline differences in

key blood parameters. Values are mean £ SEM. NS = Not Significant.

Table 3: Oligodendrocyte Development in GPR56 Knockout Mice
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GPR56
Parameter Wild-Type (WT) % Reduction Reference
Knockout (-/-)

Proliferating

. Significantly
OPCs Higher ~40% [19]
. Lower
(BrdU*/Olig2+)
Mature _—
) ) Significantly
Oligodendrocyte Higher ~30% [19]
Lower
s (CC1%)

Data are summarized from studies showing a significant decrease in both OPC proliferation
and the number of mature oligodendrocytes in the corpus callosum of knockout mice at
postnatal day 14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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